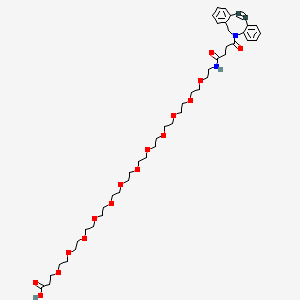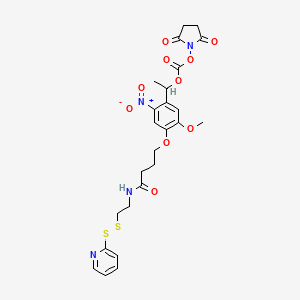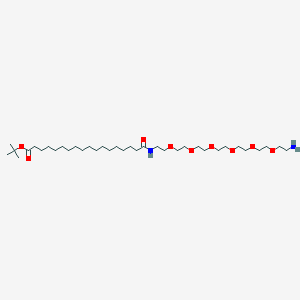
DBCO-PEG12-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG12-acid is a polyethylene glycol-based linker that contains a dibenzocyclooctyne (DBCO) moiety and a carboxylic acid group. This compound is widely used in bioorthogonal click chemistry, particularly for copper-free click reactions with azide-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: DBCO-PEG12-acid is synthesized through a multi-step process that involves the conjugation of a DBCO moiety to a PEG chain, followed by the introduction of a carboxylic acid group. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable leaving group, such as a tetrafluorophenyl (TFP) ester.
- Reaction of the activated PEG chain with a dibenzocyclooctyne derivative to form the DBCO-PEG intermediate.
- Introduction of the carboxylic acid group through a reaction with a suitable carboxylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .
化学反応の分析
Types of Reactions: DBCO-PEG12-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click reaction is highly specific and efficient, allowing for the conjugation of this compound with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, such as azide-functionalized proteins, peptides, or small molecules.
Conditions: The reaction typically occurs under mild buffer conditions without the need for a copper catalyst. .
Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO moiety and the azide group. This linkage is highly stable and biocompatible, making it suitable for various bioconjugation applications .
科学的研究の応用
DBCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the functionalization of surfaces and materials for various industrial applications
作用機序
The mechanism of action of DBCO-PEG12-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise conjugation of this compound with azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the compound, facilitating its use in various biological and chemical applications .
類似化合物との比較
DBCO-PEG4-acid: Similar to DBCO-PEG12-acid but with a shorter PEG spacer, resulting in lower solubility and biocompatibility.
DBCO-PEG12-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxylic acid group, allowing for amine-reactive conjugation.
DBCO-PEG12-biotin: Contains a biotin moiety for biotin-streptavidin-based applications
Uniqueness of this compound: this compound is unique due to its combination of a DBCO moiety and a carboxylic acid group, along with a long PEG spacer. This combination provides high solubility, biocompatibility, and versatility for various bioconjugation applications .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLLRMZFUPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














